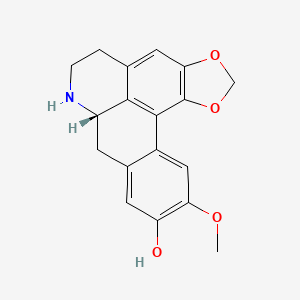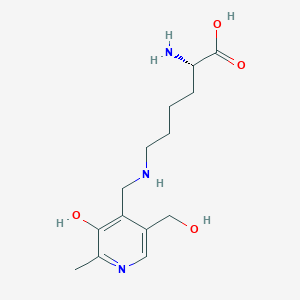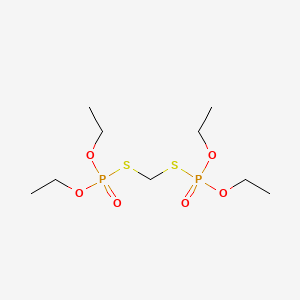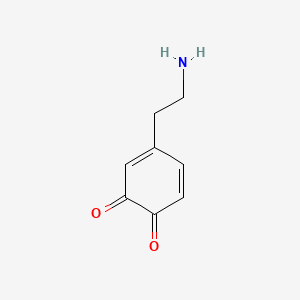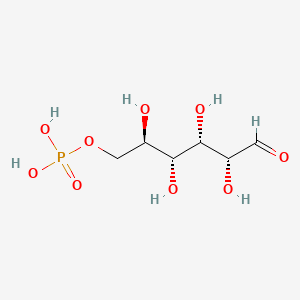
D-Glucose 6-phosphate
Overview
Description
Alpha-D-glucose 6-phosphate: is a phosphorylated glucose molecule where the phosphate group is attached to the sixth carbon atom of the glucose ring. It plays a crucial role in various metabolic pathways, including glycolysis and the pentose phosphate pathway. This compound is essential for energy production and biosynthetic processes in cells .
Scientific Research Applications
Alpha-D-glucose 6-phosphate is widely used in scientific research due to its central role in metabolism. Some of its applications include:
Biochemistry: Studying enzyme kinetics and metabolic pathways.
Medicine: Investigating metabolic disorders such as glycogen storage diseases and diabetes.
Biotechnology: Engineering microorganisms for enhanced production of biofuels and biochemicals.
Pharmacology: Developing drugs targeting metabolic pathways involving glucose 6-phosphate.
Mechanism of Action
Target of Action
The primary target of D-Glucose 6-phosphate is the enzyme Glucose-6-phosphate dehydrogenase . This enzyme is responsible for the oxidation of glucose 6-phosphate to 6-phosphogluconolactone . Another target is Hexokinase-1 , which is involved in the phosphorylation of glucose to form glucose 6-phosphate .
Mode of Action
This compound interacts with its targets by serving as a substrate. For instance, in the presence of Glucose-6-phosphate dehydrogenase, this compound is oxidized to 6-phosphoglucono-δ-lactone, with the concurrent reduction of NADP+ to NADPH .
Biochemical Pathways
This compound plays a central role in several biochemical pathways. It is a key intermediate in the glycolysis pathway and the pentose phosphate pathway . In glycolysis, it is converted to fructose 6-phosphate, while in the pentose phosphate pathway, it is oxidized to generate NADPH, which is crucial for various cellular processes .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its rapid phosphorylation by hexokinase or glucokinase, which traps it within cells . This phosphorylation step prevents the diffusion of free glucose out of the cells, thereby ensuring its availability for metabolic processes .
Result of Action
The action of this compound results in several molecular and cellular effects. Its oxidation in the pentose phosphate pathway generates NADPH, which helps maintain an adequate reducing environment in cells, especially red blood cells . This is crucial for protecting these cells against oxidative damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of Glucose-6-phosphate dehydrogenase, its primary target, is known to be inhibited by insulin and promoted by glucagon . Moreover, the expression of this enzyme is increased during starvation, in diabetes, and by glucocorticosteroids .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-glucose 6-phosphate can be synthesized through the phosphorylation of alpha-D-glucose using adenosine triphosphate (ATP) in the presence of the enzyme hexokinase. The reaction conditions typically involve a buffered aqueous solution at a physiological pH of around 7.4 and a temperature of 37°C .
Industrial Production Methods: Industrial production of alpha-D-glucose 6-phosphate often involves microbial fermentation processes. Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are genetically engineered to overproduce the enzyme hexokinase, which catalyzes the phosphorylation of glucose to produce alpha-D-glucose 6-phosphate .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Requires glucose 6-phosphate dehydrogenase and nicotinamide adenine dinucleotide phosphate (NADP+).
Isomerization: Requires phosphoglucose isomerase and a buffered solution at physiological pH.
Major Products:
Oxidation: 6-phosphogluconolactone and reduced nicotinamide adenine dinucleotide phosphate (NADPH).
Isomerization: Fructose 6-phosphate.
Comparison with Similar Compounds
Beta-D-glucose 6-phosphate: Similar in structure but differs in the anomeric configuration of the glucose molecule.
Fructose 6-phosphate: An isomer of glucose 6-phosphate involved in glycolysis and gluconeogenesis.
Glucose 1-phosphate: Another phosphorylated glucose molecule involved in glycogen metabolism.
Uniqueness: Alpha-D-glucose 6-phosphate is unique due to its specific role in the pentose phosphate pathway and its ability to generate NADPH, which is essential for anabolic reactions and maintaining redox balance in cells .
Properties
IUPAC Name |
(3,4,5,6-tetrahydroxyoxan-2-yl)methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSCHQHZLSJFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861585 | |
| Record name | 6-O-Phosphonohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-73-5, 2071722-98-8 | |
| Record name | D-Glucose, 6-(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-O-Phosphonohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: D-glucose 6-phosphate (this compound) doesn't have a single specific "target" in the traditional sense like a drug or inhibitor. Instead, it interacts with a variety of enzymes and metabolic pathways. Here are some examples:
- Hexokinase: this compound is the product of the reaction catalyzed by hexokinase, which phosphorylates glucose. This is the first committed step of glycolysis, a central metabolic pathway for energy production. []
- Phosphoglucoisomerase: this compound is isomerized to D-fructose 6-phosphate by phosphoglucoisomerase, a key step in glycolysis. [, , , , ] This enzyme displays anomeric selectivity towards α-D-glucose 6-phosphate. []
- Glucose-6-Phosphate Dehydrogenase: In the pentose phosphate pathway, this compound is oxidized by glucose-6-phosphate dehydrogenase, producing NADPH and ultimately leading to biosynthesis of nucleotides and other essential molecules. [, ]
- Phosphoglucomutase: This enzyme catalyzes the reversible conversion of this compound to D-glucose 1-phosphate, the latter being a precursor for glycogen synthesis. [, ]
- 1l-myo-Inositol 1-Phosphate Synthase: this compound is the substrate for 1l-myo-inositol 1-phosphate synthase (mIPS), the enzyme responsible for the first committed step in myo-inositol biosynthesis. [] This pathway is crucial for cell signaling, membrane phospholipid synthesis, and stress tolerance in various organisms. []
A:
- Spectroscopic Data:
- 31P NMR: The chemical shift of the phosphate group in this compound is sensitive to its environment and ionization state. [, ]
- High Resolution Field Desorption Mass Spectrometry (FD-MS): Provides information about the molecular mass and fragmentation patterns of this compound and its derivatives. []
ANone: this compound is generally stable in solid form and in solution at neutral pH.
- Extraction and Purification: Extraction from plant material requires careful consideration to prevent degradation and loss. []
- Stability in Solution: Susceptible to hydrolysis under acidic conditions and at elevated temperatures. []
- Glucose-6-phosphate dehydrogenase (G6PDH): Used in diagnostic assays for G6PDH deficiency, a common genetic disorder. [, ]
- Phosphoglucoisomerase: Plays a role in glycolysis and gluconeogenesis, and its activity is important for various cellular processes. [, ]
- 1l-myo-Inositol 1-Phosphate Synthase: Involved in the biosynthesis of myo-inositol, a critical metabolite for cell signaling and membrane integrity. [, ]
ANone: While there's limited information on computational studies specifically focusing on this compound in the provided research, it's a common molecule studied in various contexts. Modeling approaches are likely used to investigate:
- Enzyme-Substrate Interactions: Understanding how this compound binds to enzymes like mIPS and how this binding affects catalysis. []
ANone: Several studies have investigated how modifications to the this compound structure affect its interaction with enzymes:
- C-2 Substituents: The electronegativity of substituents at the C-2 position influences the rate of dehydrogenation by glucose-6-phosphate dehydrogenase. [, ]
- Deoxyfluoro Analogs: Deoxyfluoro derivatives of this compound have been used to probe the role of specific hydroxyl groups in binding to enzymes like glucose phosphate isomerase. [, ]
- Phosphonate Analogs: Replacing the bridging oxygen in this compound with methylene, difluoromethylene, or monofluoromethylene groups affects the inhibitory potency towards mIPS, providing insights into active site interactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)

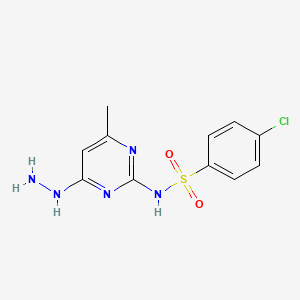


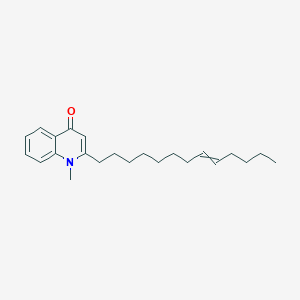

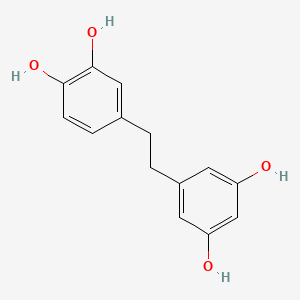
![(1S,3R,4R,5R)-3,4-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1208458.png)

